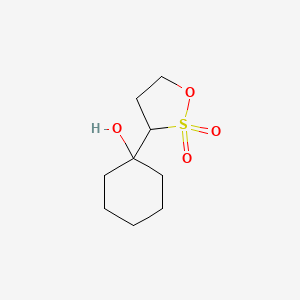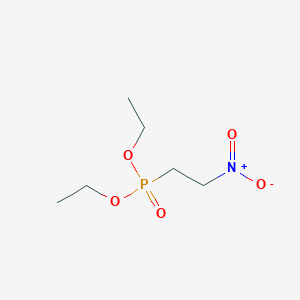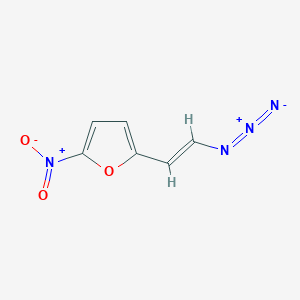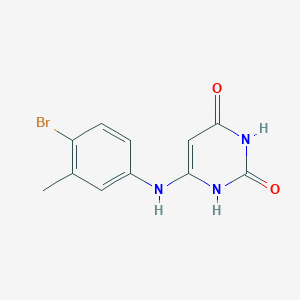
1-(2,2-Dioxooxathiolan-3-yl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dioxooxathiolan-3-yl)cyclohexan-1-ol is a chemical compound with a unique structure that combines a cyclohexane ring with an oxathiolane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dioxooxathiolan-3-yl)cyclohexan-1-ol typically involves multiple steps. One common method includes the NaOH-mediated aldol condensation, followed by ethylene glycol protection of the ketone group in the presence of HC(OEt)3 and concentrated HCl. The saturation of the C=C bond and the benzene ring is achieved using an Al-Ni alloy in aqueous KOH. Finally, the intermediate cyclohexanol is oxidized with aqueous NaClO/TEMPO/KBr .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,2-Dioxooxathiolan-3-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like NaClO/TEMPO/KBr.
Reduction: Reduction reactions can be performed using Al-Ni alloy in aqueous KOH.
Common Reagents and Conditions:
Oxidation: NaClO/TEMPO/KBr
Reduction: Al-Ni alloy in aqueous KOH
Substitution: Specific reagents and conditions vary depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxidized derivatives of the compound, while reduction can lead to fully saturated products.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dioxooxathiolan-3-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(2,2-Dioxooxathiolan-3-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The oxathiolane moiety is known to interact with various enzymes, potentially inhibiting or modifying their activity. The cyclohexane ring provides structural stability, allowing the compound to fit into enzyme active sites effectively .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanol: A simpler compound with a similar cyclohexane ring but lacking the oxathiolane moiety.
Oxathiolane derivatives: Compounds with similar oxathiolane structures but different substituents on the cyclohexane ring.
Uniqueness: 1-(2,2-Dioxooxathiolan-3-yl)cyclohexan-1-ol is unique due to the combination of the cyclohexane ring and the oxathiolane moiety. This structure provides a balance of stability and reactivity, making it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
75732-49-9 |
|---|---|
Molekularformel |
C9H16O4S |
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
1-(2,2-dioxooxathiolan-3-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H16O4S/c10-9(5-2-1-3-6-9)8-4-7-13-14(8,11)12/h8,10H,1-7H2 |
InChI-Schlüssel |
MSGZWBOOLZIWGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2CCOS2(=O)=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile](/img/structure/B14455903.png)












